molecular formula C10H20Cl2F2N2 B1424231 4-(4,4-Difluoropiperidino)piperidine dihydrochloride CAS No. 1364631-70-8

4-(4,4-Difluoropiperidino)piperidine dihydrochloride

Cat. No. B1424231
M. Wt: 277.18 g/mol
InChI Key: WXRCBRNPMJJFMX-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidino)piperidine dihydrochloride is a compound with diverse applications in pharmaceuticals and chemicals . It is used as a reactant for the synthesis of various drugs such as arylthiadiazole H3 antagonists, water-soluble N-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .


Molecular Structure Analysis

The empirical formula of 4-(4,4-Difluoropiperidino)piperidine dihydrochloride is C5H9F2N · HCl . The molecular weight is 157.59 . The SMILES string representation is Cl [H].FC1 (F)CCNCC1 .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 173-177 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Piperidines : Fluorinated piperidines with additional functional groups on the heterocyclic ring are key in agrochemical and pharmaceutical chemistry. Efficient synthesis methods for 3-alkoxy-4,4-difluoropiperidines have been developed, highlighting the compound's importance in synthetic chemistry (Surmont et al., 2009).

  • Metal Triflate-Catalyzed Reactions : Nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, closely related to difluoropiperidino piperidine, have been investigated, revealing new methods for preparing starting piperidine derivatives (Okitsu et al., 2001).

  • Structural and Computational Studies : The structures and interactions in hydrates of substituted piperidines were studied using X-ray crystallography and quantum chemistry, demonstrating the compound's relevance in structural chemistry (Socha et al., 2021).

Biological Applications

  • Anti-acetylcholinesterase Activity : Piperidine derivatives, similar to 4-(4,4-Difluoropiperidino)piperidine dihydrochloride, have shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential therapeutic uses in neurodegenerative diseases (Sugimoto et al., 1990).

  • Fungicidal and Antibacterial Activities : Substituted piperidines have been found to exhibit fungicidal and antibacterial properties, suggesting potential applications in addressing microbial infections (Mandal et al., 1991).

  • Anticancer Properties : Recent research has explored the use of piperidine derivatives as potential anti-cancer agents, demonstrating their ability to inhibit the growth of cancer cell lines (Ramalingam et al., 2022).

Liquid Crystals and Corrosion Inhibition

  • Liquid Crystals : Novel ester liquid crystals with piperidine, including fluorinated variants, have been synthesized, showing broad mesomorphic phase range and thermal stability, applicable in materials science (Hong et al., 2014).

  • Corrosion Inhibition : Piperidines have been studied for their effectiveness in inhibiting the corrosion of copper, suggesting their utility in industrial applications (Sankarapapavinasam et al., 1991).

Safety And Hazards

The compound is classified as Eye Irritant 2 according to the GHS classification . The safety information suggests wearing personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2.2ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;;/h9,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCBRNPMJJFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Difluoropiperidino)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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